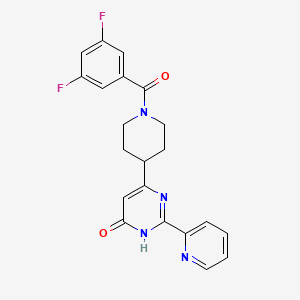

6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one

Beschreibung

6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core, a piperidine ring, and a difluorobenzoyl group. Its multifaceted structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

Eigenschaften

Molekularformel |

C21H18F2N4O2 |

|---|---|

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

4-[1-(3,5-difluorobenzoyl)piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H18F2N4O2/c22-15-9-14(10-16(23)11-15)21(29)27-7-4-13(5-8-27)18-12-19(28)26-20(25-18)17-3-1-2-6-24-17/h1-3,6,9-13H,4-5,7-8H2,(H,25,26,28) |

InChI-Schlüssel |

TWLPMQTWWZHPBE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)C(=O)C4=CC(=CC(=C4)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves multiple steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a pyridine derivative and a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidinone core.

Attachment of the Difluorobenzoyl Group: The final step involves the acylation of the piperidine ring with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Piperidine Functionalization

The piperidin-4-yl group undergoes N-acylation with 3,5-difluorobenzoyl chloride to introduce the fluorinated benzoyl moiety:

-

Triethylamine is used to scavenge HCl.

-

Dichloromethane (DCM) is the solvent of choice for mild conditions .

Coupling of Substituents

The final assembly involves linking the pyrimidinone and piperidine fragments via a Friedel-Crafts alkylation or Buchwald-Hartwig coupling :

Conditions:

-

Palladium(II) acetate (5 mol%)

-

XPhos ligand (10 mol%)

-

Potassium carbonate (2 equiv) in toluene at 100°C .

Yield: 60–70% .

Acylation/Deacylation of Piperidine

The piperidine nitrogen participates in reversible acylation:

-

Deacylation: Treatment with aqueous HCl/EtOH removes the 3,5-difluorobenzoyl group, regenerating piperidin-4-amine .

-

Reacylation: Substitution with other acyl chlorides (e.g., acetyl, tosyl) modifies solubility and bioactivity .

Pyrimidinone Ring Modifications

-

Oxidation: The pyrimidin-4(1H)-one ring resists oxidation due to aromatic stabilization.

-

Electrophilic Substitution: The 5-position of the pyrimidinone is electron-deficient, enabling nitration or halogenation under strong acidic conditions .

Cross-Coupling Reactions

The pyridine and fluorinated benzoyl groups enable Suzuki-Miyaura and Sonogashira couplings for further derivatization:

| Reaction Type | Conditions | Products | Yield | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl-pyrimidinone hybrids | 50–65% | |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated derivatives | 45–55% |

Stability and Degradation

-

Hydrolytic Stability: The amide bond in the 3,5-difluorobenzoyl-piperidine linkage is stable at pH 4–7 but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Thermal Stability: Decomposes at >250°C via retro-Diels-Alder fragmentation of the pyrimidinone ring.

Comparative Reactivity with Analogues

The 3,5-difluorobenzoyl group enhances electrophilicity compared to non-fluorinated analogues:

| Compound | Electrophilicity (Hammett σₚ) | SNAr Reactivity | Ref |

|---|---|---|---|

| 3,5-Difluorobenzoyl derivative | σₚ = +0.34 | High | |

| Benzoyl derivative | σₚ = 0 | Moderate | |

| 4-Methoxybenzoyl derivative | σₚ = -0.27 | Low |

Key Research Findings

-

Synthetic Optimization:

-

Challenges:

Wissenschaftliche Forschungsanwendungen

6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(1-(3,5-Dichlorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with chlorine atoms instead of fluorine.

6-(1-(3,5-Dimethylbenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of the difluorobenzoyl group in 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Biologische Aktivität

The compound 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H27F2N4O

- Molecular Weight : 454.5 g/mol

- CAS Number : 1346603-86-8

- IUPAC Name : 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one

The structure includes a pyrimidine ring substituted with both a piperidine and a pyridine moiety, along with a difluorobenzoyl group. This unique combination suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrimidine have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells. A study evaluating fluorinated derivatives found that certain compounds displayed high activity against these cell lines, suggesting that 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one could also possess similar properties due to its structural analogies .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific protein kinases or enzymes implicated in cancer progression. In particular, compounds that modulate Janus kinases (JAKs) have been noted for their roles in inflammatory and autoimmune diseases, which are often linked to cancer development . The presence of the piperidine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Other Biological Activities

In addition to anticancer properties, there is evidence suggesting that similar compounds may exhibit antimicrobial and anti-inflammatory activities. For example, certain derivatives have shown effectiveness against Plasmodium falciparum in vitro and in vivo, indicating potential applications in treating malaria . The modulation of mitochondrial function has also been observed in related compounds, suggesting a broader spectrum of biological activity that warrants further investigation.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : One-pot multicomponent reactions are commonly employed for pyrimidinone derivatives, as seen in analogous dihydropyrimidin-2(1H)-one syntheses . Optimization involves adjusting solvent polarity (e.g., dichloromethane for intermediates) , temperature control, and catalyst selection (e.g., NaOH for deprotonation steps). Yield improvements may require iterative purification via column chromatography or recrystallization, with purity validation by HPLC (>99%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., 3,5-difluorobenzoyl and pyridin-2-yl groups). F NMR is essential for verifying fluorinated moieties .

- IR : Identify carbonyl stretches (~1650–1700 cm) and aromatic C–F vibrations (~1200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation pathways.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Begin with cell-based assays targeting kinases or receptors, given the structural similarity to pyrimidinone-based kinase inhibitors . Use fluorescence polarization assays for binding affinity or MTT assays for cytotoxicity profiling. Dose-response curves (e.g., IC values) should be analyzed using software like GraphPad Prism .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:

- Conducting ADME studies (e.g., microsomal stability assays) to assess metabolic liabilities.

- Validating target engagement in vivo via PET imaging or pharmacodynamic biomarkers .

- Adjusting experimental designs to include control groups for off-target effects, as seen in split-split plot methodologies .

Q. What strategies are effective for improving selectivity against off-target kinases or receptors?

- Methodological Answer :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to identify key binding interactions and modify substituents (e.g., 3,5-difluorobenzoyl group) to enhance steric or electronic complementarity .

- Selectivity Screening : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare inhibition across 100+ kinases. Prioritize structural analogs with lower cross-reactivity .

Q. How should researchers design stability studies to identify degradation products and ensure compound integrity under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic (acid/base) conditions. Monitor degradation via UPLC-MS and compare against impurity standards (e.g., EP/BP pharmacopeial guidelines) .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity at intervals .

Q. What experimental frameworks are recommended for studying the environmental impact or ecotoxicological profile of this compound?

- Methodological Answer : Follow protocols from long-term ecological studies, such as:

- Abiotic/Biotic Compartment Analysis : Assess soil adsorption, aqueous solubility, and bioaccumulation potential using OECD Test Guidelines (e.g., TG 305) .

- Ecotoxicology : Use model organisms (e.g., Daphnia magna for aquatic toxicity) and evaluate LC/EC values. Cross-reference with structural analogs to predict persistence .

Methodological Notes

- Data Contradiction Analysis : Always validate unexpected results with orthogonal assays (e.g., SPR vs. ITC for binding affinity) and replicate experiments across independent labs.

- Safety Protocols : Adhere to H300/H313 hazard codes (oral/contact toxicity) by using fume hoods, PPE, and waste disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.